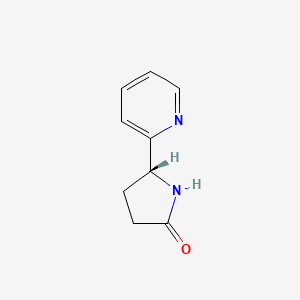

(R)-5-(Pyridin-2-yl)pyrrolidin-2-one

Description

(R)-5-(Pyridin-2-yl)pyrrolidin-2-one is a chiral pyrrolidinone derivative featuring a pyridine ring attached at the 2-position of the pyrrolidin-2-one scaffold. Its structure combines the conformational rigidity of the five-membered lactam ring with the electron-rich pyridyl substituent, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis.

Key characteristics:

- Molecular formula: C₉H₁₀N₂O

- Chirality: R-configuration at the pyrrolidinone carbon.

- Applications: Potential use in drug discovery (e.g., acetylcholinesterase inhibition) and as a chiral stationary phase component in chromatography .

Properties

IUPAC Name |

(5R)-5-pyridin-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-5-4-8(11-9)7-3-1-2-6-10-7/h1-3,6,8H,4-5H2,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYNFUABUUYDDP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Pyridin-2-yl)pyrrolidin-2-one typically involves the reaction of pyridine derivatives with pyrrolidinone precursors. One common method involves the use of triethylamine as a base and dichloromethane as a solvent. The reaction is carried out at room temperature for several hours, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of ®-5-(Pyridin-2-yl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-5-(Pyridin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-5-(Pyridin-2-yl)pyrrolidin-2-one can yield N-oxide derivatives, while reduction can produce piperidine analogs.

Scientific Research Applications

Central Nervous System Disorders

(R)-5-(Pyridin-2-yl)pyrrolidin-2-one has been identified as a neuronal nicotinic receptor agonist, specifically selective for the α4β2 nicotinic subtype. This selectivity makes it a promising candidate for treating central nervous system disorders such as:

- Alzheimer's Disease : Enhancing cognitive function by modulating neurotransmitter release.

- Parkinson's Disease : Potentially alleviating motor symptoms through dopaminergic pathways.

- Pain Management : Exhibiting analgesic properties, useful in managing chronic pain conditions .

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various pathogens:

- Antimalarial Properties : Certain derivatives of this compound demonstrated significant inhibition of Plasmodium falciparum with IC50 values as low as 9 nM, indicating potential for therapeutic use without significant toxicity to human cells.

- Antibacterial Efficacy : Derivatives have shown activity against resistant strains like Enterococcus faecalis and Enterococcus faecium, with effective outcomes in mouse models of infection. This suggests a role in treating antibiotic-resistant infections .

Antimalarial Activity

A study focused on the antimalarial properties of derivatives revealed that specific compounds effectively inhibit liver schizont formation in Plasmodium falciparum. The selectivity for prolyl-tRNA synthetase over human orthologues underscores the therapeutic potential while minimizing toxicity.

Antibacterial Efficacy

In vivo studies demonstrated that certain derivatives exhibited significant antibacterial activity against resistant strains such as Enterococcus faecalis and Enterococcus faecium. The lead compound showed favorable pharmacokinetic properties and effectiveness in mouse models of infection, highlighting its potential as a new antimicrobial agent .

Summary of Findings

The applications of this compound span various therapeutic areas, particularly in addressing CNS disorders and combating infectious diseases. Its unique mechanism of action and selectivity towards specific molecular targets enhance its profile as a valuable compound in drug discovery.

Mechanism of Action

The mechanism of action of ®-5-(Pyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Pyridyl Substitution Variations

- (R,S)-Norcotinine (5-(Pyridin-3-yl)pyrrolidin-2-one): Structure: Pyridine ring attached at the 3-position (vs. 2-position in the target compound). CAS: 17708-87-1.

5-(2-(Pyridin-2-yl)propan-2-yl)pyrrolidin-2-one :

Substituent Variations on the Pyrrolidinone Ring

- (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride: Structure: Aminomethyl substituent instead of pyridyl. Impact: Enhanced solubility in aqueous media due to the protonated amine, contrasting with the lipophilic pyridyl group. This derivative is more suited for prodrug strategies or peptide mimicry . CAS: 145414-31-7.

(5S)-5-(Azidomethyl)pyrrolidin-2-one :

Ring Structure and Saturation Differences

- 5-(2-Pyridyl)-1,2-dihydropyridin-2-one: Structure: Six-membered dihydropyridinone ring with a pyridyl substituent. CAS: 381233-78-8.

5-Methyl-2-pyrrolidone :

Chiral Properties and Chromatographic Behavior

- Racemic 5-(1-Phenylethoxy)pyrrolidin-2-one (Compound 8) :

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituent | Chirality | Key Application | CAS Number |

|---|---|---|---|---|---|

| (R)-5-(Pyridin-2-yl)pyrrolidin-2-one | C₉H₁₀N₂O | Pyridin-2-yl | R | Drug discovery, catalysis | Not provided |

| (R,S)-Norcotinine | C₉H₁₀N₂O | Pyridin-3-yl | R,S | Nicotine metabolite | 17708-87-1 |

| 5-(Aminomethyl)pyrrolidin-2-one | C₅H₁₀N₂O | Aminomethyl | R | Prodrug synthesis | 145414-31-9 |

| 5-Methyl-2-pyrrolidone | C₅H₉NO | Methyl | N/A | Solvent | 108-27-0 |

Biological Activity

(R)-5-(Pyridin-2-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolidines, which are characterized by a five-membered ring containing nitrogen. The presence of the pyridine moiety enhances its pharmacological profile. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidin-2-one exhibit significant antimicrobial properties. For instance, a study evaluated various hydrazones derived from pyridine and found that certain compounds showed potent antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine ring could enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study focused on its effects against breast cancer cell lines MDA-MB-231 and MCF-7. The compound demonstrated cytotoxic effects with an IC50 value of 6.25 µM in MDA-MB-231 cells, indicating strong potential for development as an anticancer agent . Molecular docking studies revealed that it interacts with key proteins involved in cancer progression, such as AKT1, suggesting mechanisms through which it may exert its effects .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1f | MDA-MB-231 | 6.25 | Inhibition of AKT1 |

| 1d | MDA-MB-231 | 25 | Cell cycle arrest |

| 1h | MCF-7 | 100 | Induction of apoptosis |

Anti-inflammatory Effects

Beyond its anticancer properties, this compound has shown promise in anti-inflammatory applications. Research indicates that related pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential for use in treating inflammatory conditions.

Case Studies

- Antimalarial Activity : A study explored the use of pyrrolidinone derivatives as inhibitors of Plasmodium prolyl-tRNA synthetase, a validated target for antimalarial drug development. The derivatives displayed promising activity against malaria parasites, indicating their potential as new therapeutic agents .

- Neuronal Nicotinic Receptor Modulation : Another research highlighted the ability of pyridine-containing compounds to act as selective agonists for neuronal nicotinic receptors (NNRs), which are implicated in various neurological disorders. This suggests that this compound may have applications in treating CNS disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-5-(Pyridin-2-yl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, pyrrolidin-2-one derivatives are often synthesized via acylation of pyroglutamic acid derivatives followed by coupling with pyridine moieties. A key step involves protecting the pyrrolidinone nitrogen (e.g., using tosyl chloride) to prevent side reactions . Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may be employed to attach the pyridin-2-yl group . Optimizing solvent polarity (DMF vs. toluene) and temperature (50–100°C) improves yield, as seen in analogous syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry and substituent positions. Infrared (IR) spectroscopy confirms carbonyl (C=O) stretching (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For enantiomeric purity, chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) is recommended, comparing retention times to racemic mixtures . X-ray crystallography using SHELX software resolves absolute configuration .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Initial screening includes in vitro kinase inhibition assays (e.g., EGFR or CDK2) due to pyridine’s role in ATP-binding pockets. Cytotoxicity studies (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) assess anticancer potential . Molecular docking (AutoDock Vina) predicts binding affinity to targets like GABA transaminase, leveraging structural analogs such as vigabatrin .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what analytical methods detect trace impurities?

- Methodological Answer : Asymmetric catalysis (e.g., chiral ligands with Pd or Ru) ensures (R)-configuration retention. For example, using (R)-BINAP in coupling reactions minimizes racemization . Chiral stationary phase (CSP) LC-MS detects ≤0.1% enantiomeric impurities. Dynamic kinetic resolution (DKR) during crystallization further enhances purity, as demonstrated in hydrochloride salt formation .

Q. What mechanistic insights can be gained from isotopic labeling (e.g., ¹⁴C or ²H) in metabolic studies?

- Methodological Answer : ¹⁴C-labeled analogs (synthesized via Na¹⁴CN substitution) track metabolic pathways in vivo, identifying hepatic cytochrome P450-mediated oxidation sites . Deuterium labeling at the pyrrolidinone β-position (via NaBD₄ reduction) reveals hydrogen-bonding stability in target binding via kinetic isotope effects (KIE) .

Q. How do computational models (e.g., DFT or MD simulations) explain its stereoselective interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates energy barriers for enantiomer-specific binding. Molecular Dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor dynamics over 100-ns trajectories, highlighting pyridine-pyrrolidinone torsion angles critical for fit into hydrophobic pockets . Free-energy perturbation (FEP) quantifies ΔΔG between (R)- and (S)-enantiomers .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH or co-solvents). Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate binding. Meta-analysis of IC₅₀ values under standardized conditions (e.g., 10% DMSO, 37°C) clarifies SAR trends. For example, pyridin-2-yl substitution may enhance solubility but reduce membrane permeability, requiring logP optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.